(3S,4R)-4-Imidazol-1-yloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Imidazol-1-yloxolan-3-amine is a chiral compound featuring an imidazole ring attached to an oxolane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Imidazol-1-yloxolan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols to achieve high enantiomeric excess . The process often starts with commercially available starting materials, followed by ring-closing metathesis and SN2 displacement reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemoenzymatic processes, ensuring high yield and purity. These methods are designed to be cost-effective and scalable, utilizing immobilized enzymes and optimized reaction conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Imidazol-1-yloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
(3S,4R)-4-Imidazol-1-yloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (3S,4R)-4-Imidazol-1-yloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and oxolane-containing molecules. Examples are imidazo[1,2-a]pyridines and pyrrolidine alkaloids .
Uniqueness
What sets (3S,4R)-4-Imidazol-1-yloxolan-3-amine apart is its specific stereochemistry and the presence of both an imidazole and an oxolane ring.
Properties
IUPAC Name |
(3S,4R)-4-imidazol-1-yloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-6-3-11-4-7(6)10-2-1-9-5-10/h1-2,5-7H,3-4,8H2/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOXUUQESAOWJS-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.